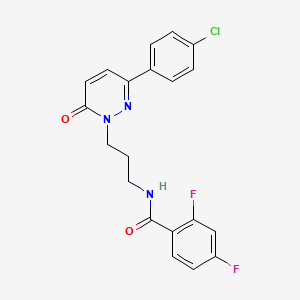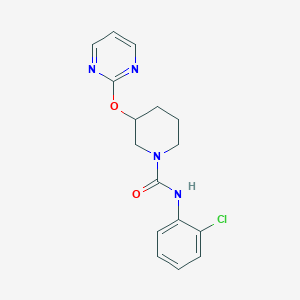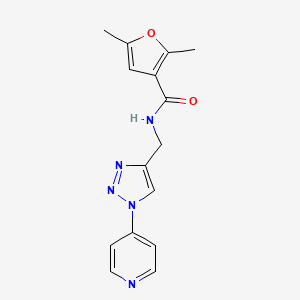
N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2,4-difluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a benzamide derivative, which is a class of compounds containing a carboxamide group (CONH2) attached to a benzene ring. Benzamides and their derivatives have a wide range of biological activities and are often used in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridazinone ring, which is a six-membered ring containing two nitrogen atoms, and two phenyl rings, which are six-membered carbon rings. The compound also contains a carboxamide group and a propyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of polar groups, the size and shape of the molecule, and the presence of aromatic rings would all influence its properties .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Research has been conducted on the synthesis of compounds with pyridazine derivatives and their biological activities. For instance, compounds have been synthesized to target specific biological activities, including antimicrobial and antifungal effects. The design and synthesis of these compounds involve complex chemical reactions aimed at producing substances with potential therapeutic applications.
- Compounds incorporating pyridazine derivatives have shown promising antimicrobial and antifungal activities. The synthesis and molecular docking studies of novel biologically potent heterocyclic compounds, incorporating oxazole, pyrazoline, and pyridine with 4-chlorophenyl, have been explored for their anticancer and antimicrobial properties (Katariya, Vennapu, & Shah, 2021).
Anticancer and Antimicrobial Agents
- Research into heterocyclic compounds containing 4-chlorophenyl groups has highlighted their potential as anticancer and antimicrobial agents. These compounds have been evaluated for their efficacy against various cancer cell lines and pathogenic strains, revealing significant biological activities (Sayed, Hamed, Meligi, Boraie, & Shafik, 2003).
Antifungal and Antibacterial Properties
- New fluorobenzamides containing thiazole and thiazolidine have been synthesized and shown promising antimicrobial analogs. The presence of a fluorine atom in these compounds enhances their antimicrobial activity, making them potential candidates for treating bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).
Acaricidal Activity
- Oxazoline derivatives containing an oxime ether moiety have been developed with excellent acaricidal activity against Tetranychus cinnabarinus. This research suggests a new approach to controlling spider mites in agriculture, emphasizing the role of chemical structure in enhancing pesticidal activity (Li et al., 2014).
Antiviral Evaluation
- Pyridazine derivatives have been synthesized and evaluated for their anti-HAV (Hepatitis A Virus) activity. This research demonstrates the potential of these compounds in developing new antiviral drugs, with certain derivatives showing significant effects against HAV (Flefel, Tantawy, El-Sofany, El-Shahat, El-Sayed, & Abd-Elshafy, 2017).
Safety And Hazards
Eigenschaften
IUPAC Name |
N-[3-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]propyl]-2,4-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClF2N3O2/c21-14-4-2-13(3-5-14)18-8-9-19(27)26(25-18)11-1-10-24-20(28)16-7-6-15(22)12-17(16)23/h2-9,12H,1,10-11H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDCQZHXUZJHGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C(=O)C=C2)CCCNC(=O)C3=C(C=C(C=C3)F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClF2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2,4-difluorobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 4-(2-(benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazine-1-carboxylate](/img/structure/B2917982.png)
![(2Z)-2-[(4-carbamoylphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2917983.png)
![N-[[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2917985.png)


![[(3-Fluoro-4-methylbenzoyl)amino]acetic acid](/img/structure/B2917991.png)
![2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2917993.png)
![5-Chloro-2-[(2,4-dimethylphenyl)sulfanyl]aniline](/img/structure/B2917994.png)


![4-ethoxy-3-fluoro-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2917998.png)